3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone
Description
Properties
IUPAC Name |
3-[4-imino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-2-yl]sulfanyl-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-29-21-13-18-19(14-22(21)30-2)26-24(27(23(18)25)15-17-9-6-11-31-17)32-12-10-20(28)16-7-4-3-5-8-16/h3-9,11,13-14,25H,10,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOQERVMCKMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)C3=CC=CC=C3)CC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the quinazoline core is constructed through a condensation reaction involving 2-aminobenzamide and thienylmethyl aldehyde. The imino and sulfanyl functionalities are introduced via subsequent reactions, potentially including nucleophilic substitutions and imination reactions.
Industrial Production Methods
Scaled-up industrial production would optimize these reactions for high yield and purity. Parameters such as reaction temperature, solvent choice, and catalyst presence are meticulously controlled. Pilot plant studies and reaction optimization are crucial steps to ensure consistency and efficiency in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the sulfur and aromatic ring sites, to form sulfoxides and other oxidation products.
Reduction: Reduction reactions could target the imino and sulfanyl groups, leading to derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions are possible at the aromatic rings and the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganates in acidic or basic conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under catalyzed conditions.
Major Products Formed
The primary products include derivatives like sulfoxides, sulfones, reduced amines, and substituted quinazolines.
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry: As a synthetic intermediate in the preparation of more complex organic molecules.
Biology: As a ligand in biochemical assays studying protein interactions.
Medicine: Potential therapeutic agent due to its interactions with specific molecular targets.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The molecular structure, with its multiple functional groups, allows for versatile binding modes and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key differences and similarities:
Structural Analog: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one)
This compound () shares a fused heterocyclic framework (triazino-indol vs. quinazolinyl) but differs in substituents and functional groups:
- Substituents: The analog contains a 4-bromophenyl group and a pyrazole ring, whereas the target compound has a thienylmethyl substituent and a sulfanyl-propanone chain.
- Reactivity : The bromophenyl group in the analog may enhance electrophilic substitution reactivity, while the thienylmethyl group in the target compound could influence π-π stacking interactions in biological systems.
- Molecular Weight : The analog’s molecular weight is higher (~550–600 g/mol estimated) compared to the target compound’s 465.59 g/mol, suggesting differences in solubility or bioavailability .
Functional Group Comparison
| Feature | Target Compound | Triazino-Indol Analog |
|---|---|---|
| Core Structure | Quinazolinyl ring with 3,4-dihydro modification | Triazino-indol fused system |
| Key Substituents | 2-Thienylmethyl, dimethoxy, sulfanyl-propanone | 4-Bromophenyl, pyrazole, dimethyl-dihydroindol |
| Molecular Weight | 465.59 g/mol | ~550–600 g/mol (estimated) |
| Potential Applications | Enzyme inhibition, receptor modulation | Anticancer or antimicrobial research (inferred from bromophenyl groups) |
Pharmacological Implications
- Quinazolinyl vs. Triazino-Indol Cores: Quinazolinyl derivatives are known for kinase inhibition (e.g., EGFR inhibitors), while triazino-indol systems are explored for DNA intercalation or topoisomerase inhibition .
- Sulfanyl vs. Bromophenyl Groups : The sulfanyl group in the target compound may enhance solubility in polar solvents, whereas the bromophenyl group in the analog could improve lipophilicity and membrane permeability .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization of the quinazolinyl core, which may limit scalability compared to simpler analogs .
- Biological Activity: No direct bioactivity data for the target compound are available in the provided evidence. However, quinazolinyl sulfanyl derivatives have shown promise in targeting adenosine receptors or tyrosine kinases in prior studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
